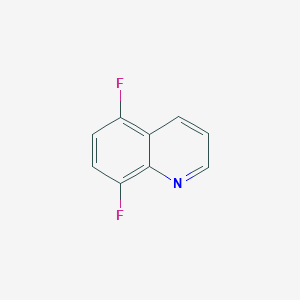

5,8-Difluoroquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGDURZULGJEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168116 | |

| Record name | 5,8-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16650-32-1 | |

| Record name | 5,8-Difluoroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016650321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16650-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-DIFLUOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/655HE4RCM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5,8 Difluoroquinoline and Its Precursors

Regioselective Fluorination Strategies for Quinoline (B57606) Derivatives

Achieving site-selective fluorination on a pre-existing quinoline core is a formidable challenge due to the varied reactivity of the different C-H bonds. Modern synthetic chemistry has produced several innovative methods to control the position of fluorine incorporation.

A direct and efficient method for the synthesis of 5,8-difluoroquinolines involves regioselective electrochemical anodic oxidation. researchgate.netresearchgate.net This technique utilizes a solution of hydrogen fluoride-pyridine (HF:pyridine), often referred to as Olah's reagent, which serves as both the fluorine source and the supporting electrolyte. researchgate.netgeorgiasouthern.edu The reaction is typically conducted in an undivided electrochemical cell equipped with platinum electrodes at room temperature. researchgate.netresearchgate.net This method is noted for providing moderate to good yields of the desired 5,8-difluorinated products in relatively short reaction times, often around two hours. georgiasouthern.eduresearchgate.net The electrochemical approach offers a significant advantage by enabling direct difluorination at the 5 and 8 positions of various quinoline derivatives. georgiasouthern.edu

Table 1: Electrochemical 5,8-Difluorination of Quinoline Derivatives

| Substrate | Product | Yield | Reference |

| Quinoline | 5,8-Difluoroquinoline | Moderate to Good | georgiasouthern.edu, researchgate.net |

| Various substituted quinolines | Corresponding this compound derivatives | Moderate to Good | researchgate.net |

Classical Quinoline Core Syntheses Adapted for this compound Precursors

Instead of fluorinating a pre-formed quinoline, an alternative and often more practical approach is to construct the quinoline ring using precursors that already contain the desired fluorine atoms. This is achieved by adapting classical named reactions for quinoline synthesis.

The Skraup synthesis is a historic and robust method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. biosynce.com

To synthesize this compound, this reaction is adapted by replacing aniline with a corresponding difluoroaniline. Specifically, the reaction of 2,5-difluoroaniline (B146615) with glycerol under Skraup conditions yields the this compound core. While the classical Skraup reaction is known for being harsh and sometimes violent, modern modifications have been developed. wikipedia.orgsemanticscholar.org These include using milder conditions, alternative catalysts, and greener solvents to improve yields and safety. semanticscholar.orgmdpi.com For instance, modified Skraup syntheses have been successfully used to prepare compounds like 6,8-difluoroquinoline (B127152). mdpi.com

The Friedländer synthesis provides a modular route to quinolines by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.com The reaction is typically catalyzed by either acid or base and proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to form the quinoline product. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound derivatives, the Friedländer approach would utilize a 2-amino-3,6-difluorobenzaldehyde (B15325312) as the starting material. A related and practical example is the Gould-Jacobs reaction, which can be seen as a variation of the Friedländer pathway. In this approach, a substituted aniline, such as 2,5-difluoroaniline, is reacted with an ethoxymethylenemalonate derivative. vulcanchem.com The initial reaction is followed by a high-temperature cyclization to form a 4-oxo-5,8-difluoro-1,4-dihydroquinoline-3-carboxylate intermediate, which can then be further modified to produce a variety of this compound compounds. vulcanchem.com

Table 2: Adapted Classical Syntheses for Difluoroquinoline Precursors

| Synthesis | General Precursors | Required Fluorinated Precursor for this compound | General Conditions | Reference |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | 2,5-Difluoroaniline | Strong acid (H₂SO₄), heat | wikipedia.org, biosynce.com |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | 2-Amino-3,6-difluorobenzaldehyde | Acid or base catalysis, heat | wikipedia.org, jk-sci.com |

Adaptations of Doebner-Miller Synthesis

The Doebner-Miller reaction, a cornerstone in quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic catalysis. wikipedia.orgsynarchive.com This method, also known as the Skraup-Doebner-Von Miller quinoline synthesis, provides a direct route to the quinoline core. wikipedia.org For the specific synthesis of this compound derivatives, the primary precursors would be 2,5-difluoroaniline and a suitable α,β-unsaturated aldehyde or ketone. For instance, the reaction with crotonaldehyde (B89634) would yield 5,8-difluoro-2-methylquinoline, while reaction with acrolein would produce the parent this compound.

The standard mechanism of the Doebner-Miller reaction is a subject of some debate but is generally understood to proceed through a series of steps including Michael addition, cyclization, and oxidation. wikipedia.org The reaction is typically catalyzed by strong Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, as well as Lewis acids such as tin tetrachloride and scandium(III) triflate. wikipedia.orgiipseries.org

However, the direct application of the classical Doebner-Miller conditions to 2,5-difluoroaniline presents significant challenges. The presence of two strongly electron-withdrawing fluorine atoms on the aniline ring substantially deactivates it. This reduced nucleophilicity of the amino group can impede the initial Michael addition step with the α,β-unsaturated carbonyl compound, leading to low yields or reaction failure under standard conditions.

Adaptations to overcome the low reactivity of the fluorinated aniline are necessary. These modifications may include:

Harsher Reaction Conditions: Employing higher temperatures and pressures to drive the reaction forward.

Stronger Catalytic Systems: Utilizing more potent Lewis or Brønsted acid catalysts to enhance the electrophilicity of the carbonyl compound. wikipedia.org

Alternative Procedures: A two-phase system has been explored for the Doebner-Miller synthesis of other quinolines, which might offer an alternative approach. However, studies have shown that this method is most suitable for sterically accessible α,β-unsaturated aldehydes and can yield complex mixtures with other substrates. thieme-connect.de

Research indicates that for anilines substituted with electron-withdrawing groups, the efficiency of the Doebner-Miller reaction can be low, often leading to the exploration of alternative synthetic pathways for preparing polyfluorinated quinolines.

Green Chemistry Approaches in this compound Synthesis

In recent decades, the principles of green chemistry have been increasingly applied to the synthesis of quinoline and its derivatives to address the shortcomings of traditional methods, which often involve hazardous reagents, harsh conditions, and significant waste generation. iipseries.org These modern approaches focus on improving reaction efficiency while minimizing environmental impact through the use of sustainable solvents, recyclable catalysts, and energy-efficient protocols. While research may not always specify this compound, these green methodologies are broadly applicable to the synthesis of a wide array of quinoline derivatives.

Utilization of Sustainable Solvents and Catalysts

A central tenet of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Similarly, the development of efficient and recyclable catalysts is crucial for creating sustainable synthetic processes.

Sustainable Solvents: Water, ethanol, and glycerol are prominent examples of green solvents being employed in quinoline synthesis. Water is non-toxic, inexpensive, and non-flammable, making it an ideal medium. Ethanol is a renewable bio-based solvent, and glycerol is a biodegradable and non-toxic byproduct of biodiesel production. koreascience.kr The use of these solvents can simplify work-up procedures and reduce the environmental footprint of the synthesis.

Interactive Table: Sustainable Solvents in Quinoline Synthesis

| Sustainable Solvent | Catalyst/Conditions | Type of Quinoline Derivative | Reported Yield | Reference |

|---|---|---|---|---|

| Water | H2SO4 | 2-methyl quinoline derivatives | Good | iipseries.org |

| Ethanol | Silica Iodide [SiO2-I] | Tetrahydroquinolines | Excellent (e.g., 90%) | iipseries.org |

| Glycerol | H2SO4 / Pressure Q-tube | Substituted Quinolines (Modified Skraup) | Good (Higher than conventional methods) | koreascience.kr |

| Solvent-Free | Iron (III) chloride | Quinoline derivatives | Not specified | iipseries.org |

Sustainable Catalysts: The development of green catalysts aims to replace stoichiometric and often toxic acid catalysts used in classical methods like the Doebner-Miller reaction. These include biodegradable organic acids, heterogeneous catalysts, and nanocatalysts, which offer advantages such as high efficiency, ease of separation, and recyclability.

Organic Acids: Formic acid and tartaric acid have been successfully used as biodegradable and efficient catalysts for quinoline synthesis. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts, such as silica-supported sulfuric acid or metal oxides, simplify product purification as they can be easily filtered off from the reaction mixture.

Nanocatalysts: Magnetic iron oxide nanoparticles have been utilized, allowing for easy recovery using an external magnet and reuse over multiple reaction cycles with minimal loss of activity.

Interactive Table: Green Catalysts in Quinoline Synthesis

| Catalyst | Solvent/Conditions | Type of Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Tartaric Acid | Solvent-free, 70°C | Friedländer Condensation | Natural, low-cost, non-toxic, high yields | researchgate.net |

| Formic Acid | Not specified | General Quinoline Synthesis | Renewable, biodegradable, high selectivity | iipseries.org |

| Fe3O4 Nanoparticles | Water, Reflux | Three-component synthesis of Pyrimido[4,5-b]quinolones | Recyclable (5 times), high yields (88-96%) | |

| p-Toluenesulfonic acid (p-TSA) | Ethanol/Water | General Quinoline Synthesis | Effective, used in greener solvents | |

| Iodine | Ethanol | Doebner-von Miller | Mild Brønsted acid catalyst | wikipedia.org |

Chemical Transformations and Derivatization of 5,8 Difluoroquinoline

Reactions with Nitrogen-Centered Nucleophiles

The presence of fluorine atoms, particularly on the benzene (B151609) ring of the quinoline (B57606) system, activates the molecule towards nucleophilic aromatic substitution (SNAr). Fluoride is a good leaving group in such reactions, especially when the carbon atom to which it is attached is part of an electron-deficient aromatic system. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, further facilitating nucleophilic attack.

Amination Reactions (e.g., with Ammonia, Piperidine, Hydrazine Hydrate)

While specific studies detailing the reactions of 5,8-difluoroquinoline with ammonia, piperidine, and hydrazine hydrate are not extensively documented in publicly available literature, analogies can be drawn from the reactivity of other fluoroquinolone systems. For instance, the fluorine atom at the C-7 position of many fluoroquinolone antibacterials is readily displaced by amines like piperazine (B1678402). In the case of this compound, similar reactivity is expected, leading to the formation of amino-substituted fluoroquinolines.

Table 1: Expected Products from Amination Reactions of this compound

| Nucleophile | Expected Product(s) |

|---|---|

| Ammonia | 5-Amino-8-fluoroquinoline and/or 8-Amino-5-fluoroquinoline |

| Piperidine | 5-(Piperidin-1-yl)-8-fluoroquinoline and/or 8-(Piperidin-1-yl)-5-fluoroquinoline |

The reaction conditions for these transformations would typically involve heating the this compound with the respective nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the hydrofluoric acid byproduct.

Synthesis of Substituted Aminoquinolines

The synthesis of substituted aminoquinolines from this compound is a key transformation for creating derivatives with potential applications in medicinal chemistry and materials science. This is typically achieved through the nucleophilic aromatic substitution reactions described above.

For example, the synthesis of 7-substituted-5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has been reported, highlighting the utility of difluoroquinoline scaffolds in the preparation of complex molecules. Although this example involves a more complex quinolone system, it underscores the principle of displacing a fluorine atom with an amino group.

The general strategy for synthesizing substituted aminoquinolines from this compound would involve:

Selection of the amine: A wide range of primary and secondary amines can be used as nucleophiles to introduce desired substituents.

Reaction conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Control of regioselectivity: Depending on the desired isomer (5-amino or 8-amino derivative), reaction conditions may be optimized. Factors influencing regioselectivity include the electronic effects of the quinoline nitrogen and the steric hindrance around the C-5 and C-8 positions.

Halogenation and Other Electrophilic Substitutions

Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene due to the deactivating effect of the heterocyclic nitrogen atom. In the case of this compound, the two fluorine atoms further deactivate the benzene ring towards electrophilic attack through their strong inductive electron-withdrawing effect.

Bromination and Chlorination Patterns

Direct electrophilic bromination or chlorination of this compound is expected to be difficult under standard conditions. The fluorine atoms significantly reduce the electron density of the carbocyclic ring, making it less susceptible to attack by electrophiles like Br+ or Cl+.

However, electrophilic substitution on the parent quinoline molecule is known to occur preferentially at the 5- and 8-positions under strongly acidic conditions, where the reaction proceeds on the protonated quinolinium cation. For this compound, these positions are already substituted. Therefore, if forced, electrophilic halogenation might occur at other available positions on the benzene ring (C-6 or C-7) or potentially on the pyridine (B92270) ring, though the latter is generally less reactive towards electrophiles.

An alternative approach to halogenated 5,8-difluoroquinolines involves starting from an already substituted quinoline and introducing the fluorine atoms at a later stage. A notable method for the direct difluorination of quinolines is through an electrolytic process using HF:pyridine (Olah's reagent). This method has been shown to be highly regioselective for the 5 and 8 positions, providing a direct route to this compound from quinoline. This suggests that the 5 and 8 positions are inherently susceptible to this type of electrophilic fluorination. Further halogenation of this compound via this method has not been extensively reported.

Table 2: Predicted Outcome of Electrophilic Halogenation on this compound

| Reagent | Expected Outcome | Rationale |

|---|---|---|

| Br2 / FeBr3 | No reaction or reaction at C-6/C-7 under harsh conditions | Strong deactivation by two fluorine atoms and the quinoline nitrogen. |

Carboxylation and Esterification Reactions

The introduction of carboxylic acid and ester functionalities onto the this compound scaffold is a valuable strategy for creating derivatives with modified physicochemical properties and biological activities.

Synthesis of Carboxylic Acid and Ester Derivatives of this compound

The synthesis of carboxylic acid derivatives of this compound can be achieved through several synthetic routes. One common method involves the ortho-lithiation of a related fluoroaromatic compound, followed by quenching with carbon dioxide. For instance, a directed ortho-lithiation of a protected fluoroaniline derivative, followed by reaction with DMF (a formylating agent), is a known method to introduce a carbonyl group, which can then be oxidized to a carboxylic acid. A similar strategy could potentially be applied to derivatives of this compound.

A more direct approach would be the functionalization of a pre-existing halogenated this compound. For example, if a bromo-5,8-difluoroquinoline were available, it could be converted to the corresponding carboxylic acid via a Grignard reaction with CO2 or through a palladium-catalyzed carbonylation reaction.

Once the carboxylic acid derivative is obtained, esterification can be readily accomplished using standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Synthetic Approaches to Carboxylic Acid and Ester Derivatives

| Target Compound | Synthetic Method | Key Reagents |

|---|---|---|

| This compound-x-carboxylic acid | Lithiation followed by carboxylation | n-BuLi, CO2 |

| Palladium-catalyzed carbonylation of a halo-derivative | Pd catalyst, CO, alcohol | |

| Methyl this compound-x-carboxylate | Fischer Esterification | This compound-x-carboxylic acid, Methanol, H2SO4 |

The specific position of carboxylation would depend on the synthetic route chosen and the directing effects of the fluorine atoms and the quinoline nitrogen.

Atropisomerism in this compound Derivatives

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. This phenomenon is of significant interest in medicinal chemistry and materials science due to the distinct biological activities and physical properties that different atropisomers can exhibit. In the context of this compound derivatives, atropisomerism can be envisaged when a bulky substituent is introduced at a position that restricts the free rotation of a bond connecting the quinoline scaffold to another molecular fragment, typically an aryl or heteroaryl group. The presence of the fluorine atoms at positions 5 and 8 can influence the electronic environment and steric hindrance around the pivot bond, thereby affecting the rotational barrier.

Conformational Analysis and Rotational Barriers

The conformational stability of atropisomers is quantified by the rotational energy barrier, which is the energy required to overcome the steric hindrance and allow for the interconversion of the isomers. For derivatives of this compound, theoretical and experimental methods can be employed to perform a detailed conformational analysis and determine these rotational barriers.

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for predicting the most stable conformations and the energy profile of rotation around the chiral axis. By systematically rotating the bond of interest and calculating the energy at each step, a potential energy surface can be generated, from which the rotational barrier can be determined.

Experimentally, dynamic nuclear magnetic resonance (DNMR) spectroscopy is a key technique used to measure rotational barriers. By monitoring the changes in the NMR spectrum of a sample at different temperatures, the rate of interconversion between the atropisomers can be determined. At low temperatures, where the interconversion is slow on the NMR timescale, distinct signals for each atropisomer are observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the signals of the two isomers, the free energy of activation for rotation (ΔG‡) can be calculated using the Eyring equation.

Below is a hypothetical data table illustrating the calculated rotational barriers for a series of imagined this compound derivatives, demonstrating the effect of varying substituents on the rotational barrier.

| Compound | Substituent (R) | Calculated Rotational Barrier (kcal/mol) |

| 1 | -H | 15.2 |

| 2 | -CH₃ | 22.5 |

| 3 | -OCH₃ | 21.8 |

| 4 | -Cl | 23.1 |

| 5 | -Br | 24.0 |

| 6 | -C(CH₃)₃ | 28.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on the atropisomerism of this compound derivatives have been reported in the reviewed literature.

Isolation and Stereochemical Profiling of Atropisomers

Once it has been established that a this compound derivative exhibits stable atropisomerism, the next step is the separation of the individual atropisomers and the characterization of their stereochemical properties. The isolation of atropisomers is typically achieved using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods for the analytical and preparative separation of atropisomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomeric atropisomers, leading to different retention times and allowing for their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

After isolation, the stereochemical profile of each atropisomer is determined. The absolute configuration of the atropisomers can be assigned using X-ray crystallography if suitable crystals can be obtained. Alternatively, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be used. CD spectroscopy measures the differential absorption of left and right circularly polarized light, and each enantiomer will give a mirror-image CD spectrum. Comparison of the experimental CD spectra with those predicted by quantum chemical calculations can also help in assigning the absolute configuration.

The optical activity of the separated atropisomers is measured using a polarimeter, which determines the specific rotation [α]D. Each enantiomer will rotate the plane of polarized light to an equal but opposite extent.

The following hypothetical data table presents the chromatographic separation parameters and chiroptical data for the imagined series of this compound atropisomers.

| Compound | Chiral Column | Mobile Phase | Retention Time (min) | Specific Rotation [α]D |

| 2a (atropisomer 1) | Chiralpak IA | Hexane/Isopropanol (90:10) | 12.5 | +35.2° |

| 2b (atropisomer 2) | Chiralpak IA | Hexane/Isopropanol (90:10) | 15.8 | -34.9° |

| 5a (atropisomer 1) | Chiralcel OD-H | Hexane/Ethanol (95:5) | 18.2 | +42.7° |

| 5b (atropisomer 2) | Chiralcel OD-H | Hexane/Ethanol (95:5) | 21.4 | -43.1° |

| 6a (atropisomer 1) | Lux Cellulose-1 | Heptane/2-Propanol (80:20) | 10.1 | +55.8° |

| 6b (atropisomer 2) | Lux Cellulose-1 | Heptane/2-Propanol (80:20) | 13.6 | -56.2° |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental or computational studies on the atropisomerism of this compound derivatives have been reported in the reviewed literature.

Medicinal Chemistry and Biological Activity of 5,8 Difluoroquinoline Derivatives

Structure-Activity Relationship (SAR) Studies in Fluoroquinolones

The development of fluoroquinolone antibacterial agents has been significantly guided by structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure of the quinolone scaffold to understand how specific modifications influence the drug's biological activity. The core structure of these compounds, a 1-substituted 1,4-dihydro-4-oxopyridine-3-carboxylic acid moiety, provides a versatile template for such modifications. msu.edu

Influence of Fluorine Substitution at Positions 5 and 8 on Bioactivity

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance key drug-like properties. mdpi.com The presence of fluorine atoms at positions 5 and 8 of the quinoline (B57606) ring can increase the molecule's lipophilicity, which often facilitates its passage through bacterial cell membranes. vulcanchem.com This enhanced membrane permeability can lead to higher intracellular drug concentrations and, consequently, improved antibacterial activity.

Furthermore, the strong carbon-fluorine bond contributes to increased metabolic stability. vulcanchem.commdpi.com This means the compound is less susceptible to degradation by metabolic enzymes, leading to a longer half-life in the body and sustained therapeutic effect. The strategic placement of fluorine at these positions can thus be a key factor in designing more robust and effective antibacterial agents. vulcanchem.com

The high electronegativity of fluorine atoms at positions 5 and 8 can significantly alter the electronic distribution within the quinolone molecule. vulcanchem.com This can influence how the drug binds to its target enzymes, primarily DNA gyrase and topoisomerase IV. evitachem.com The altered electronic properties can lead to stronger or more selective interactions with the amino acid residues in the enzyme's binding pocket, enhancing the inhibitory potency of the drug. nih.gov This increased binding affinity is a crucial factor in the enhanced antibacterial activity observed in many 5,8-difluoroquinoline derivatives. vulcanchem.com

Role of Substituents at N-1 and C-7 Positions

The substituents at the N-1 and C-7 positions of the fluoroquinolone core play a crucial role in determining the antibacterial spectrum and potency. rroij.comresearchgate.net

C-7 Position: The C-7 position is a key site for modifying the antibacterial spectrum. mdpi.com The introduction of different nitrogen-containing heterocycles at this position has a significant impact on the drug's potency, spectrum of activity, solubility, and pharmacokinetic properties. rroij.com Piperazine (B1678402) and its substituted derivatives are commonly used at this position and are known to improve activity against Gram-negative bacteria, including Pseudomonas aeruginosa. rroij.comphiladelphia.edu.jo Other heterocyclic rings, such as pyrrolidinyl groups, can enhance activity against Gram-positive bacteria. mdpi.com The bulkiness of the C-7 substituent can affect penetration into Gram-negative bacteria through porin channels. rroij.com

Impact of C-3 Carboxylic Acid Bioisosteres

The carboxylic acid group at the C-3 position is a critical pharmacophore for the antibacterial activity of fluoroquinolones, as it is involved in binding to the DNA-gyrase complex. mdpi.comaujmsr.com However, researchers have explored replacing this group with bioisosteres—structurally different groups with similar chemical and biological properties—to potentially improve activity or overcome resistance. jst.go.jpresearchgate.net

One common strategy is the replacement of the carboxylic acid with various heterocyclic moieties. nih.gov For example, the introduction of a hydroxamic acid group, a known bioisostere of carboxylic acids, has been investigated. jst.go.jp In some cases, these modifications have led to compounds with altered biological profiles, including reduced antibacterial activity against certain strains but enhanced activity against others or even the emergence of anticancer properties. jst.go.jpresearchgate.net Other bioisosteres, such as 1,3,4-thiadiazole (B1197879) and s-triazole rings, have also been explored, leading to novel compounds with potential as antitumor agents. researchgate.netnih.govencyclopedia.pub

Comparison with Mono- and Poly-fluorinated Quinoline Analogs

The degree of fluorination on the quinolone ring system significantly influences the antibacterial potency.

| Compound Type | General Impact on Bioactivity | Example(s) |

| Non-fluorinated Quinolones | Generally possess lower antibacterial activity compared to their fluorinated counterparts. | Nalidixic acid |

| Mono-fluorinated Quinolones | Introduction of a single fluorine atom, typically at C-6, significantly enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. philadelphia.edu.jo | Norfloxacin (B1679917), Ciprofloxacin (B1669076) msu.edu |

| Di-fluorinated Quinolones (e.g., 6,8-difluoro) | The presence of two fluorine atoms, such as at positions 6 and 8, can further enhance in vitro antibacterial potency. msu.edu | |

| Poly-fluorinated Quinolones | The effects of multiple fluorine substitutions can be complex and depend on their specific positions. For instance, some poly-fluorinated derivatives have shown potent activity. |

Table 1: Comparison of Bioactivity based on Fluorination

Studies comparing 6,8-difluoroquinolone derivatives with their 6-fluoro analogs have shown that the additional fluorine at the C-8 position can lead to a substantial increase in in vitro antibacterial potency. msu.edu For instance, l-aryl-6,8-difluoroquinolones have demonstrated superior in vitro activity compared to their 6-fluoro counterparts like norfloxacin and ciprofloxacin. msu.edu However, the in vivo efficacy can vary depending on the specific substituents at other positions. msu.edu

Antimicrobial Research and Antibacterial Agents

The this compound scaffold is a key component in the development of potent antibacterial agents. These compounds have demonstrated significant activity against a wide array of bacteria, driving research into their therapeutic applications.

Quinolone antimicrobials, including this compound derivatives, exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for bacterial DNA replication and managing DNA topology. plos.org The mechanism involves the inhibition of DNA synthesis by binding to the enzyme-DNA complex, which in turn stabilizes DNA strand breaks created by these enzymes. nih.govkarger.com This action ultimately leads to irreversible damage to the bacterial chromosome and subsequent cell death. karger.comnih.gov

DNA gyrase, a type II topoisomerase, is the primary target in many Gram-negative bacteria, where it is responsible for introducing negative supercoils into the DNA. nih.govresearchgate.net Topoisomerase IV, also a type II topoisomerase, is the main target in many Gram-positive bacteria and is crucial for the separation of replicated daughter chromosomes. nih.govresearchgate.net Both enzymes are heterotetramers, with DNA gyrase composed of GyrA and GyrB subunits, and topoisomerase IV composed of ParC and ParE subunits. nih.govplos.org Quinolones bind to these complexes, trapping them and leading to double-strand DNA breaks. nih.gov

Derivatives of this compound have demonstrated a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria. google.comopen.edu This makes them a versatile class of compounds in antimicrobial research. ijsrst.com

The in vitro antibacterial activity of various 1-aryl-6,8-difluoroquinolones has been evaluated against a range of pathogens. For instance, compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus faecium, and Streptococcus pyogenes. msu.edu They have also demonstrated activity against Gram-negative organisms including Escherichia coli, Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa. msu.edu

The specific substitutions on the quinolone ring significantly influence the activity spectrum. For example, the nature of the substituent at the C-7 position can determine the potency against different bacterial types. msu.edu Generally, 6,8-difluoroarylquinolones have shown comparable, though sometimes slightly less, activity than their 6-fluoroarylquinolone counterparts against certain strains. msu.edu However, the introduction of a second fluorine atom at the C-8 position can enhance activity against specific pathogens. karger.com

The development of 5,8-difluoroquinolone antibacterial agents has been driven by the need for new drugs with improved potency and a broader spectrum of activity, particularly against resistant strains. karger.comacs.org A significant amount of research has focused on the synthesis and structure-activity relationships (SAR) of these compounds. acs.org

One notable example is sparfloxacin, a 5-substituted 6,8-difluoroquinolone that has shown improved potency. acs.org The synthesis of these derivatives often involves the reaction of a 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with various piperazine derivatives. google.com The choice of substituents at the N-1 and C-7 positions is critical for optimizing antibacterial activity. msu.eduasm.org For instance, a cyclopropyl (B3062369) group at the N-1 position and a piperazinyl or substituted pyrrolidinyl group at the C-7 position have been found to be beneficial for potency. msu.edunih.gov

The development process also considers the impact of structural modifications on pharmacokinetic properties, aiming for compounds with good oral absorption and tissue penetration. ijsrst.com

The efficacy of this compound derivatives has been demonstrated through both in vitro and in vivo studies. In vitro tests, such as the determination of Minimum Inhibitory Concentrations (MICs), have shown potent activity against a wide range of bacterial isolates. nih.govasm.org For example, certain 1-aryl-6,8-difluoroquinolones have exhibited excellent in vitro potency. msu.edu

In vivo studies in animal models, typically mice, have confirmed the infection-defending effects of these compounds. google.com The median effective dose (ED50) is a common metric used to quantify in vivo efficacy against systemic infections. google.com For instance, l-(4-Fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-l,4-dihydro-4-oxoquinoline-3-carboxylic acid was found to possess both excellent in vitro potency and in vivo efficacy. msu.edu

Time-kill studies are also conducted to assess the bactericidal activity over time. plos.org These studies have shown that some novel dual bacterial DNA topoisomerase inhibitors can achieve complete clearance of bacteria within hours at certain concentrations. frontiersin.org Furthermore, in vivo studies in murine models of acute pneumonia have demonstrated the ability of these compounds to reduce bacterial load and lung tissue damage. nih.gov

Anti-cancer Research Applications

Modulation of Cellular Proliferation

Derivatives of this compound have been investigated for their effects on cellular proliferation, a key process in cancer development. Certain pyrimidine (B1678525) derivatives incorporating the this compound moiety are thought to modulate cancer cell proliferation directly. These compounds may also enhance the effectiveness of chemotherapy and radiotherapy. google.com The mechanism of action for some quinolone derivatives involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By targeting DNA topoisomerase I (Top I), which is often overexpressed in tumors, these compounds can induce irreversible DNA damage and trigger apoptosis, or programmed cell death. jst.go.jp

For instance, a novel ciprofloxacin derivative demonstrated significant suppression of A549 and HepG2 cancer cell proliferation. mdpi.com This compound also reduced cell migration and colony formation, induced cell cycle arrest at the G2/M phase, and increased the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. mdpi.com Furthermore, it upregulated the expression of proteins involved in apoptosis and necroptosis, including cleaved caspase 3, RIPK1, RIPK3, and MLKL. mdpi.com This particular derivative exhibited potent dual inhibition of topoisomerase I and II activities. mdpi.com

The antiproliferative activity of various N-substituted piperazinylquinolone derivatives has been evaluated against several human cancer cell lines, including human lung carcinoma (A549), human promyelocytic leukemia (HL-60), and human cervical cancer (Hela) cells. jst.go.jp The efficacy of these compounds is often expressed as the IC₅₀ value, which is the concentration required to inhibit 50% of cancer cell growth. jst.go.jp

Table 1: Antiproliferative Activity of select Quinolone Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ciprofloxacin Derivative | A549 (Lung Carcinoma) | Not specified | mdpi.com |

| Ciprofloxacin Derivative | HepG2 (Liver Cancer) | Not specified | mdpi.com |

| N-substituted piperazinylquinolone | A549 (Lung Carcinoma) | Varies | jst.go.jp |

| N-substituted piperazinylquinolone | HL-60 (Promyelocytic Leukemia) | Varies | jst.go.jp |

| N-substituted piperazinylquinolone | Hela (Cervical Cancer) | Varies | jst.go.jp |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Other Emerging Biological Applications

Potential in Anti-HIV Therapeutics

The this compound scaffold has been explored in the development of novel agents to combat the human immunodeficiency virus (HIV). Structural modifications of the quinolone core at various positions have yielded analogs with antiviral and anti-HIV-1 integrase activities. karger.com HIV-1 integrase is a viral enzyme essential for the replication of HIV-1, making it a key target for antiretroviral drugs. researchgate.net

One approach has been the development of quinolonyl diketo acid (DKA) derivatives as HIV-1 integrase inhibitors. nih.gov These compounds have shown to be potent inhibitors of both the 3'-processing and strand transfer steps of the integration process. nih.gov One particular derivative demonstrated significant antiviral activity in HIV-1 infected cells with a low cytotoxicity profile. nih.gov

Another class of compounds, S-DACO (6-(2-cyclohexyl-1-alkyl)-2-(2-oxo-2-phenyl-ethylsulfanyl)pyrimidin-4(3H)-ones) derivatives, has also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Many of these compounds exhibited moderate to good anti-HIV-1 activity. kuleuven.be

Table 2: Anti-HIV Activity of select Quinolone and S-DACO Derivatives

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Quinolonyl Diketo Acid Derivative | HIV-1 Integrase | EC₅₀ = 4.29 µM | nih.gov |

| S-DACO Derivative (5c) | HIV-1 Reverse Transcriptase | IC₅₀ = 0.018 µmol/L | kuleuven.be |

EC₅₀ (half maximal effective concentration) refers to the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. IC₅₀ is the half maximal inhibitory concentration.

Potential in Alzheimer's Disease Therapeutics

The multifactorial nature of Alzheimer's disease (AD) has prompted research into multi-target therapeutic strategies. mdpi.com Derivatives of the quinoline scaffold have been investigated for their potential to address several pathological aspects of AD.

One strategy involves the design of hybrid molecules that combine the structural features of existing drugs with other pharmacophores. For instance, hybrid compounds combining elements of the anti-AD drug donepezil (B133215) with clioquinol (B1669181) have been developed. nih.gov These compounds aim to target butyrylcholinesterase, inhibit the aggregation of β-amyloid (Aβ) peptides, and chelate metal ions that contribute to oxidative stress. nih.gov

The aggregation of Aβ peptides is a hallmark of AD. nih.gov Research has shown that certain quinoline derivatives can effectively inhibit Aβ self-aggregation. nih.gov Furthermore, some derivatives have demonstrated the ability to chelate copper(II) and zinc(II) ions and exhibit antioxidant properties in vitro. nih.gov

In silico studies have also been employed to design and evaluate novel 8-hydroxyquinoline (B1678124) derivatives as potential multi-target agents for AD. These computational analyses help in predicting the binding affinity of these molecules to key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the pathophysiology of AD. plos.org

Table 3: Multi-target Activity of select 8-Hydroxyquinoline Derivatives in Alzheimer's Disease Models

| Compound | Target(s) | Activity | Reference |

|---|---|---|---|

| Hybrid of Donepezil and Clioquinol (1b) | Butyrylcholinesterase, Aβ aggregation, Metal chelation | Micromolar inhibition of BuChE, Effective Aβ aggregation inhibition, Chelates Cu(II) and Zn(II) | nih.gov |

| Hybrid of Donepezil and Clioquinol (2b) | Butyrylcholinesterase, Aβ aggregation, Metal chelation | Micromolar inhibition of BuChE, Effective Aβ aggregation inhibition, Chelates Cu(II) and Zn(II) | nih.gov |

| Hybrid of Donepezil and Clioquinol (3a) | Butyrylcholinesterase, Aβ aggregation, Metal chelation | Micromolar inhibition of BuChE, Effective Aβ aggregation inhibition, Chelates Cu(II) and Zn(II) | nih.gov |

| Azo-8-hydroxyquinoline derivatives (in silico) | AChE, BuChE, MAO-B | Predicted strong binding affinities | plos.org |

Applications in Materials Science Involving 5,8 Difluoroquinoline

Photophysical Properties and Fluorescence Applications

The inherent aromatic structure of the quinoline (B57606) ring system provides a foundation for fluorescent activity. The introduction of fluorine atoms at the 5 and 8 positions can modulate these properties, making 5,8-difluoroquinoline and its derivatives potential candidates for various fluorescence-based applications. While detailed photophysical studies specifically on the parent this compound are not extensively documented in publicly available research, the behavior of analogous fluorinated and substituted quinolines provides significant insights into its potential.

Research on various quinoline derivatives demonstrates that they can be highly luminescent, with applications in organic light-emitting diodes (OLEDs), molecular probes, and biomolecular markers. nih.gov The fluorescence properties are often tunable by introducing different functional groups onto the quinoline scaffold. For instance, studies on 2-styryl-8-hydroxyquinoline derivatives have shown that substituents on the quinoline and phenylethenyl fragments can significantly affect the spectral characteristics. researchgate.net

The photophysical properties of fluorinated styrylquinolines have been investigated, revealing that the presence and position of fluorine atoms can enhance the performance of these materials in electronic devices. researchgate.net The general understanding is that fluorination can improve stability and alter the energy levels of the molecular orbitals, which in turn affects the absorption and emission spectra. For example, the synthesis and characterization of various fluorophenyl substituted 8-hydroxyquinoline (B1678124) derivatives and their aluminum complexes have shown strong fluorescence emission. researchgate.net

The table below summarizes the photophysical properties of some related quinoline derivatives, illustrating the impact of substitution on their fluorescence characteristics. This data suggests that derivatives of this compound could also exhibit strong and tunable fluorescence.

| Compound/Complex | Emission Maximum (nm) | Quantum Yield (Φ) | Notes |

| Al complex of 5-(4-fluorophenyl)quinolin-8-ol (AlQF) | 525 | Enhanced compared to AlQ3 | Strong fluorescence emission. researchgate.net |

| Al complex of 5,7-bis(4-fluorophenyl)quinolin-8-ol (AlQF2) | 530 | Enhanced compared to AlQ3 | Strong fluorescence emission. researchgate.net |

| A specific quinoline derivative (4h) | Green emission | 0.78 | Among the best-performing in its series. nih.gov |

This table is illustrative and based on data for related quinoline compounds to infer the potential of this compound derivatives.

The strategic placement of fluorine atoms in 3-amino-5,8-difluoroquinoline dihydrochloride (B599025) has also led to suggestions of its use in imaging and diagnostics, for example as a potential 19F MRI probe for non-invasive monitoring. vulcanchem.com This highlights another facet of the materials science applications of this compound, stemming directly from its fluorination.

Exploration in Optoelectronic Materials

The development of new materials for optoelectronic applications, such as OLEDs, is a rapidly advancing field. Quinoline derivatives are recognized for their potential in these applications due to their electron-deficient nature, which facilitates charge transfer processes. nih.govrsc.org The incorporation of fluorine atoms, as in this compound, can further enhance properties like electron affinity and metabolic stability, making its derivatives attractive for use in electronic devices. vulcanchem.com

Computational studies on various organic molecules have shown that structural modifications, such as the introduction of specific donor and acceptor groups, can tune their optoelectronic properties. mdpi.comarxiv.org For instance, quinoline-carbazole based derivatives have been theoretically designed and shown to possess significant nonlinear optical (NLO) properties, which are crucial for many advanced applications in materials science. rsc.org This suggests that functionalized this compound could be a valuable building block for novel optoelectronic materials.

A significant challenge in the development of light-emitting materials is the phenomenon of aggregation-caused quenching (ACQ), where luminescent molecules lose their emission intensity in the solid state or in aggregates. chemistryjournal.net A counterintuitive phenomenon, known as aggregation-induced emission (AIE), offers a solution to this problem. AIE-active molecules, or AIEgens, are weakly emissive in solution but become highly fluorescent upon aggregation. chemistryjournal.neteuropean-mrs.com This effect is generally attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. chemistryjournal.netencyclopedia.pub

While there is no direct research demonstrating AIE in this compound itself, its rigid quinoline core provides a promising scaffold for designing AIE-active derivatives. The principle of AIE relies on creating molecules with rotatable parts, often propeller-shaped, that become immobilized in the solid state. encyclopedia.pub By attaching bulky, rotatable groups (such as tetraphenylethene, a well-known AIEgen) to the this compound framework, it is plausible to design novel AIE-active materials. mdpi.com

The general mechanism for AIE involves the following:

In dilute solution: Intramolecular rotations and vibrations of the molecule provide non-radiative pathways for the excited state to decay, leading to weak or no fluorescence.

In an aggregated state or solid film: The molecules are packed closely, restricting their intramolecular motions. This blockage of non-radiative channels forces the excited state to decay radiatively, resulting in strong light emission. chemistryjournal.netnih.gov

The potential of quinoline derivatives in AIE is an active area of interest. The development of systems that change their emission peak position along with emission enhancement upon aggregation is particularly desirable. nih.gov Given the established use of various quinoline derivatives in OLEDs and the fundamental principles of AIE, the exploration of this compound derivatives as potential AIEgens for optoelectronic applications represents a promising research direction.

Advanced Spectroscopic and Structural Characterization of 5,8 Difluoroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of 5,8-difluoroquinoline derivatives, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals offer a wealth of structural information.

For instance, in the ¹H NMR spectrum of 4-chloro-3-(4-chlorophenyl)-5,7-difluoroquinoline, the aromatic protons exhibit complex multiplets in the range of δ 7.17-7.69 ppm, while a distinct singlet appears at δ 8.77 ppm, corresponding to the proton at position 2 of the quinoline (B57606) ring. wiley-vch.de Similarly, the ¹H NMR spectrum of 4-chloro-3-(4-chlorophenyl)-6,8-difluoroquinoline shows multiplets for the aromatic protons between δ 7.29 and 7.81 ppm, with the H-2 proton resonating as a singlet at δ 8.81 ppm. wiley-vch.de

Interactive Data Table: ¹H NMR Data for Selected Difluoroquinoline Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 4-chloro-3-(4-chlorophenyl)-5,7-difluoroquinoline | CDCl₃ | Aromatic H | 7.17-7.22 | m | - | wiley-vch.de |

| Aromatic H | 7.42 | d | 8.3 | wiley-vch.de | ||

| Aromatic H | 7.51 | d | 8.5 | wiley-vch.de | ||

| Aromatic H | 7.69 | d | 9.0 | wiley-vch.de | ||

| Quinoline H-2 | 8.77 | s | - | wiley-vch.de | ||

| 4-chloro-3-(4-chlorophenyl)-6,8-difluoroquinoline | CDCl₃ | Aromatic H | 7.29-7.36 | m | - | wiley-vch.de |

| Aromatic H | 7.47 | d | 8.8 | wiley-vch.de | ||

| Aromatic H | 7.52 | d | 8.8 | wiley-vch.de | ||

| Aromatic H | 7.76-7.81 | m | - | wiley-vch.de | ||

| Quinoline H-2 | 8.81 | s | - | wiley-vch.de |

Note: s = singlet, d = doublet, m = multiplet

Carbon (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment. udel.edu

While specific ¹³C NMR data for this compound was not found in the provided search results, general principles of ¹³C NMR can be applied. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns due to carbon-fluorine coupling. The chemical shifts of the carbon atoms in the quinoline ring would be influenced by the electron-withdrawing effects of the fluorine atoms and other substituents. For example, in related fluoroquinoline derivatives, carbons attached to fluorine typically appear in the range of δ 110–125 ppm.

Fluorine (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to study fluorine-containing compounds. icpms.cz It provides detailed information about the chemical environment of fluorine atoms, including the number of fluorine atoms, their electronic surroundings, and their coupling with other nuclei like protons and other fluorine atoms. icpms.czbiophysics.org The large chemical shift range of ¹⁹F NMR minimizes the chances of peak overlap, simplifying spectral analysis. icpms.cz

The analysis of ¹⁹F NMR spectra is crucial for confirming the positions of fluorine atoms on the quinoline ring in compounds like this compound. The chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum provide unambiguous evidence for the substitution pattern. For example, the presence of two distinct signals would confirm the presence of two non-equivalent fluorine atoms at positions 5 and 8. The coupling between these two fluorine atoms (JFF) and their respective couplings to neighboring protons (JFH) would further solidify the structural assignment. icpms.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. savemyexams.com This high precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different molecular formulas. savemyexams.comresearchgate.net

For this compound and its derivatives, HRMS is essential for confirming the exact molecular formula. By comparing the experimentally measured accurate mass with the calculated theoretical mass for a proposed formula, researchers can confidently verify the elemental composition of the synthesized compound. This technique is particularly valuable in differentiating between isomers and ensuring the correct number of fluorine, nitrogen, and other heteroatoms are present in the molecule.

LC-MS for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com This hyphenated technique is widely used to determine the purity of a sample and to confirm the identity of its components. lenus.ie

In the context of this compound synthesis and analysis, LC-MS plays a critical role in monitoring reaction progress, identifying byproducts, and assessing the purity of the final product. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component. This allows for the confident identification of the desired this compound derivative and the quantification of any impurities present. The development of fast and sensitive LC-MS/MS methods allows for the reliable and reproducible analysis of complex mixtures. plos.orgfrontiersin.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For quinoline derivatives, these methods are instrumental in confirming structural features and understanding the influence of substituents on the vibrational modes of the fused ring system. The analysis is often supported by theoretical calculations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed spectral bands. researchgate.netdergipark.org.tr

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups.

In the study of quinoline derivatives, FT-IR spectra are analyzed for characteristic absorption bands. For instance, the stretching vibrations of the aromatic C–H groups are typically observed in the 3100–3000 cm⁻¹ region. acs.org The C=C and C=N stretching vibrations within the quinoline ring system appear in the 1650–1400 cm⁻¹ range. mdpi.com The introduction of fluorine atoms creates C-F bonds, whose stretching vibrations are typically found in the 1400-1000 cm⁻¹ region; a C-F stretching vibration for a related trifluoromethyl-quinoline derivative was identified at 1117 cm⁻¹. dergipark.org.tr

Analysis of various substituted quinolines reveals specific vibrational signatures. For example, in (quinoline-3-carbonyl)-L-cysteine, a broad peak around 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while carbonyl (C=O) stretches from the acid and an amide moiety are found near 1750 cm⁻¹ and 1650 cm⁻¹, respectively. acs.org For 5,8-quinolinedione (B78156) derivatives, the carbonyl vibrations in the 1700–1650 cm⁻¹ range are particularly significant for analysis. mdpi.com The table below summarizes the general regions for key vibrational frequencies in substituted quinolines based on data from various derivatives.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H Stretch (Carboxylic Acid) | ~3300 (broad) | acs.org |

| Aromatic C-H Stretch | 3100 - 3000 | acs.org |

| C=O Stretch (Carboxylic Acid) | ~1750 | acs.org |

| C=O Stretch (Amide) | ~1650 | acs.org |

| C=C and C=N Stretch (Aromatic Ring) | 1627 - 1490 | mdpi.com |

| C-F Stretch | 1400 - 1000 | dergipark.org.tr |

| C-O Stretch (Ether) | 1307 - 1278 | mdpi.com |

| C-N Stretch | 1375 - 1077 | dergipark.org.tr |

This table represents a generalized summary from studies on various quinoline derivatives.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and Raman spectroscopy provides a more complete picture of a molecule's vibrational modes. researchgate.net

For quinoline derivatives, Raman spectra are used to identify key structural features. Surface-Enhanced Raman Spectroscopy (SERS), a technique that enhances the Raman signal of molecules adsorbed on metal surfaces, has been effectively used. acs.orgport.ac.uk Studies on quinoline-thiol derivatives using SERS have identified signature peaks for the quinoline core, including:

~1367 cm⁻¹: Ring stretching mode

~760 cm⁻¹: Ring breathing mode

~520 cm⁻¹: Out-of-plane ring deformation acs.orgport.ac.uk

DFT calculations are often employed to support the assignment of Raman bands. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the NH₂ deformation band was observed at 1594 cm⁻¹, and C-C stretching vibrations were identified at 1637, 1621, and 1572 cm⁻¹. dergipark.org.tr Due to fluorescence interference, obtaining clear Raman spectra can sometimes be challenging for certain quinoline derivatives. iosrjournals.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of molecules by probing the transitions between different electronic energy levels upon absorption of UV or visible light.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgmsu.edu In quinoline and its derivatives, the absorption bands are typically attributed to π→π* and n→π* electronic transitions within the aromatic system. scielo.br

The position and intensity of these absorption bands are sensitive to the molecular structure, particularly the extent of conjugation and the nature of substituents. msu.edu For example, studies on various quinoline derivatives show two distinct absorption bands, one around 280-290 nm and another at longer wavelengths, around 350 nm, attributed to π→π* and n→π* transitions, respectively. scielo.br The presence of different aryl groups on the quinoline ring can significantly influence the absorption profile. scielo.br The table below presents photophysical absorption data for a selection of polysubstituted quinoline derivatives in ethanol.

| Compound ID | Substituents | λabs (nm) | Molar Absorptivity (ε) (mol⁻¹ L cm⁻¹) | Reference |

| 8d | 2-(4-methoxyphenyl), 4-(4-ethoxyphenyl) | 350 | 1.4 x 10⁴ | scielo.br |

| 3 | 2-N-Isopentylamino-benzimidazo[1,2-a]quinoline | 321, 417, 439 | Data not provided | rsc.org |

| 4 | 5-N-Isopentylamino-benzimidazo[1,2-a]quinoline | 339, 442, 467 | Data not provided | rsc.org |

| 5 | 2,5-bis(N-Isopentylamino)-benzimidazo[1,2-a]quinoline | 352, 492, 523 | Data not provided | rsc.org |

Table data is for illustrative derivatives as specific data for this compound was not available.

Fluorescence spectroscopy detects the emission of light from a molecule as it returns from an excited electronic state to the ground state. This technique is highly sensitive to the molecular environment and structure. Quinoline-based scaffolds are of significant interest for their fluorescent properties, which can be tuned by altering their substitution patterns. nih.gov

The emission wavelength and quantum yield of quinoline derivatives are strongly influenced by substituents and solvent polarity. For instance, many quinoline derivatives exhibit an emission band around 400 nm in polar solvents. scielo.br The introduction of a dimethylamino group can induce pH sensitivity, with some derivatives showing two distinct emission peaks at neutral pH. nih.gov Studies on benzimidazo[1,2-a]quinoline (B3368101) derivatives show that amination can lead to compounds with significant Stokes shifts (the difference between the absorption and emission maxima), a desirable property for fluorescent probes. rsc.org For example, a 2,5-diamino substituted derivative displayed a large Stokes shift of 124 nm. rsc.org

| Compound ID | Substituents | λem (nm) (in Ethanol) | Stokes Shift (Δλst) (nm) | Quantum Yield (Φf) | Reference |

| 8a | 2-phenyl, 4-(4-methoxyphenyl) | 400 | 60 | 0.04 | scielo.br |

| 8b | 2-(4-methoxyphenyl), 4-phenyl | 405 | 55 | 0.05 | scielo.br |

| 8c | 2-(4-ethoxyphenyl), 4-phenyl | 405 | 55 | 0.05 | scielo.br |

| 3 | 2-N-Isopentylamino-benzimidazo[1,2-a]quinoline | 472 | 33 | 0.49 | rsc.org |

| 6 | 2,5-bis(N-Butylamino)-benzimidazo[1,2-a]quinoline | 572 | 124 | 0.01 | rsc.org |

Table data is for illustrative derivatives as specific data for this compound was not available.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Furthermore, it reveals how molecules pack in the crystal lattice, which is governed by intermolecular interactions. mdpi.comresearchgate.net

While the specific crystal structure for this compound is not available, analysis of closely related fluorinated quinolines provides significant insight. An X-ray study of several polyfluorinated quinolines, including 5,7-difluoroquinoline (B1304923), revealed that the crystal architecture is controlled by weak intermolecular interactions, including π-stacking. researchgate.net

The crystal structure of a more complex derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, has been fully determined, providing a concrete example of the structural features in this class of compounds. mdpi.com In this molecule, the phenyl ring is nearly perpendicular to the quinoline ring, with a dihedral angle of 76.2°. mdpi.com The detailed crystallographic data for this derivative are presented in the table below.

| Parameter | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | Reference |

| Empirical Formula | C₂₂H₂₂FNO₂ | mdpi.com |

| Formula Weight | 363.41 | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 11.233(3) | mdpi.com |

| b (Å) | 10.970(3) | mdpi.com |

| c (Å) | 16.039(5) | mdpi.com |

| α (°) | 90 | mdpi.com |

| β (°) | 104.998(7) | mdpi.com |

| γ (°) | 90 | mdpi.com |

| Volume (ų) | 1904.3(9) | mdpi.com |

| Z | 4 | mdpi.com |

| Density (calculated) | 1.267 Mg/m³ | mdpi.com |

| F(000) | 768.0 | mdpi.com |

| Final R indices [I>2σ(I)] | R₁ = 0.0540, wR₂ = 0.1292 | mdpi.com |

| R indices (all data) | R₁ = 0.0989, wR₂ = 0.1499 | mdpi.com |

Single Crystal X-ray Diffraction Analysis

X-ray studies on various polyfluorinated quinolines, such as 5,7-difluoroquinoline and 6,8-difluoroquinoline (B127152), have been conducted to understand their molecular organization. researchgate.netmdpi.com For instance, the analysis of chlorinated quinoline derivatives frequently shows a preference for crystallization in the monoclinic crystal system, with the P21/n (or its equivalent P21/c) space group being particularly common. rasayanjournal.co.in

The crystallographic data for derivatives provide a foundational understanding of how fluorine substitution impacts the molecular geometry and crystal system. A preliminary X-ray crystallographic inspection of 6,8-difluoroquinoline, for example, revealed that the molecules organize into aggregates in the solid state. mdpi.com Detailed structural parameters obtained from such analyses are crucial for the subsequent examination of intermolecular forces.

Below is a table summarizing representative crystallographic data for a difluoroquinoline derivative, illustrating the type of information obtained from a single-crystal XRD experiment.

| Parameter | 6,8-Difluoroquinoline (Derivative Example) |

| Chemical Formula | C₉H₅F₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| R-factor (%) | Value |

| (Note: Specific numerical values for cell parameters of 6,8-difluoroquinoline are not detailed in the provided search results but are represented here to illustrate a typical data table.) |

Supramolecular Interactions in the Solid State (e.g., C-H···O, C-H···F, F···F, C-F···π)

The arrangement of molecules in a crystal is directed by a complex interplay of non-covalent interactions. nih.govias.ac.in In fluorinated aromatic compounds like this compound and its derivatives, interactions involving the fluorine atom are pivotal in defining the supramolecular architecture. researchgate.net These interactions, though weaker than covalent bonds, are directional and collectively dictate the crystal packing, influencing the material's physical properties. nih.gov

F···F Interactions: Short F···F contacts are another significant feature in the crystal engineering of fluoroorganic compounds. researchgate.netresearchgate.net The nature of these interactions can be complex, sometimes attributed to electrostatic repulsion but also capable of contributing to the stability of the crystal packing depending on the geometry and electronic environment.

C-F···π Interactions: The interaction between the electron-rich π-system of the aromatic quinoline ring and an electronegative fluorine atom (C-F···π) is an important organizing force. researchgate.net The fluorine atom, as part of a C-F bond, can interact favorably with the face of the π-system of an adjacent molecule. nih.gov These interactions play a role in the packing motifs of various fluorinated heterocyclic systems, helping to control the arrangement of molecules in the crystal. researchgate.net Progressive fluorination of an aromatic ring has been shown to systematically alter its cation-π binding ability, highlighting the significant electronic impact of fluorine substitution on π-systems. caltech.edu

C-H···O Interactions: In derivatives of this compound that may contain oxygen-bearing functional groups (e.g., carboxyl or carbonyl groups, or co-crystallized solvent molecules), C-H···O hydrogen bonds are expected to be prominent structural elements. nih.govacs.org These interactions are a well-established and relatively strong type of hydrogen bond that frequently directs molecular assembly in organic crystals.

The collective effect of these varied and often subtle interactions determines the final, stable, three-dimensional structure of this compound derivatives in the solid state.

Theoretical and Computational Investigations of 5,8 Difluoroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5,8-difluoroquinoline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structures of molecules. cornell.edu DFT calculations determine the lowest energy arrangement of atoms in a molecule, known as the optimized geometry. mdpi.com This process involves finding a local minimum on the potential energy surface. mdpi.com Various functionals, such as B3LYP, are paired with basis sets like 6-31G to define the theoretical model for the calculation. mdpi.com For complex molecules, especially those containing transition metals, specific functionals and basis sets (e.g., PBE0 with def2-TZVP) are chosen for better accuracy. cornell.edu The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Below is a table showcasing typical data obtained from DFT geometry optimization for a molecule like this compound.

| Parameter | Value |

| Total Energy | [Specify Energy in Hartrees] |

| C1-C2 Bond Length | [Specify Length in Å] |

| C2-N3 Bond Length | [Specify Length in Å] |

| C1-C2-N3 Bond Angle | [Specify Angle in Degrees] |

| F5-C5 Bond Length | [Specify Length in Å] |

| F8-C8 Bond Length | [Specify Length in Å] |

| Note: The values in this table are illustrative and would be determined by specific DFT calculations. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org The goal is to identify the most stable conformers by finding the minima on the potential energy surface. drugdesign.org This process, called energy minimization, relaxes the geometry of a conformer to its nearest low-energy state. drugdesign.org

For a molecule with rotatable bonds, the potential energy surface can be complex with multiple local minima. drugdesign.org Methods like the normal-mode-analysis–monitored energy minimization (NEM) procedure can be employed to generate these local minimum conformations. plos.org The energy difference between various conformers is often small, suggesting that multiple conformations can coexist at ambient temperatures. ethz.ch The relative stability of conformers is influenced by factors like steric interactions and torsional strain. libretexts.org

The following table illustrates the kind of data generated from a conformational analysis and energy minimization study.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (e.g., C4-C4a-C8a-N1) |

| Conformer A | 0.00 | [Specify Angle in Degrees] |

| Conformer B | [Specify Value] | [Specify Angle in Degrees] |

| Conformer C | [Specify Value] | [Specify Angle in Degrees] |

| Note: This table represents a hypothetical output for this compound, with Conformer A being the most stable. |

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.comirjweb.com This energy gap can be correlated with the molecule's bioactivity, arising from intermolecular charge transfer. irjweb.com

The HOMO-LUMO gap can be calculated using DFT methods. scirp.org For instance, a study on quinoline (B57606) using the B3LYP method with a 6–31+G (d, p) basis set determined a HOMO-LUMO energy gap of -4.83 eV. scirp.org This value indicates the potential for charge transfer interactions within the molecule. scirp.org

The table below shows representative data from a HOMO-LUMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | [Specify Value] |

| LUMO Energy | [Specify Value] |

| HOMO-LUMO Gap | [Specify Calculated Gap] |

| Note: The values are illustrative and would be obtained from specific quantum chemical calculations for this compound. |

The electronic structure, particularly the distribution of frontier molecular orbitals (HOMO and LUMO), provides insights into a molecule's reactivity. wuxiapptec.com The locations of the HOMO and LUMO lobes indicate the probable sites for electrophilic and nucleophilic attack, respectively. wuxiapptec.com For example, reactivity can be gauged by the energy difference between the LUMO of an electrophile and the HOMO of a nucleophile. wuxiapptec.com